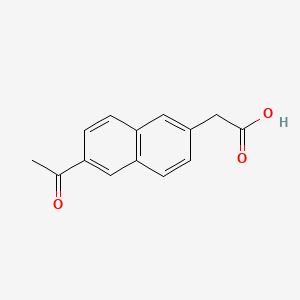
2-Naphthaleneacetic acid, 6-acetyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-萘乙酸,6-乙酰基- 是一种有机化合物,属于萘衍生物类。其特征在于萘环的第二个位置连接着一个乙酸基,第六个位置连接着一个乙酰基。
准备方法
合成路线和反应条件: 2-萘乙酸,6-乙酰基- 的合成通常涉及 2-萘乙酸的乙酰化反应。一种常见的方法是 Friedel-Crafts 酰化反应,其中 2-萘乙酸与乙酸酐在路易斯酸催化剂(如氯化铝 (AlCl3))存在下反应。反应在无水条件下进行,以防止乙酸酐水解。
工业生产方法: 2-萘乙酸,6-乙酰基- 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用大型反应器和精确控制反应条件,以确保产物的产率和纯度较高。最终产物通常通过重结晶或蒸馏进行纯化。
化学反应分析
反应类型: 2-萘乙酸,6-乙酰基- 会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的萘醌。
还原: 还原反应可以将乙酰基转化为醇基。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用诸如氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 亲电取代反应通常使用诸如卤素(例如溴)或硝化剂(例如硝酸)之类的试剂。
主要产物:
氧化: 萘醌
还原: 醇衍生物
取代: 卤代或硝化的萘衍生物
科学研究应用
Plant Growth Regulation
Auxin Activity
NAA is primarily recognized for its role as a plant growth regulator. It promotes root formation, enhances fruit development, and regulates cell elongation. Research has shown that NAA significantly influences adventitious root formation in various plant species.
Case Study: Tea Cuttings
A study on the effects of NAA on tea cuttings (Camellia sinensis) demonstrated that NAA application promoted adventitious root formation while reducing callus formation. The rooting rate was notably higher in green-stem cuttings compared to red-stem cuttings under NAA treatment, suggesting its effectiveness in enhancing rooting performance .
| Parameter | Control Group | NAA Treatment |
|---|---|---|
| Rooting Rate (%) | Varies | Increased |
| Callus Formation | High | Reduced |
| Endogenous Indole-3-Acetic Acid Levels | High | Decreased |
Agricultural Productivity
Fruit Development
NAA is employed to improve fruit set and development in crops. Its application can lead to increased fruit size and quality by regulating hormonal balance within the plants.
Case Study: Tomato Plants
In tomato cultivation, the application of NAA resulted in enhanced fruit size and weight compared to untreated plants. This effect is attributed to the compound's ability to stimulate cell division and elongation during fruit development.
Medicinal Uses
NAA has been explored for its potential therapeutic effects beyond agriculture. Its anti-inflammatory properties have been documented, making it a candidate for pharmaceutical applications.
Case Study: Anti-inflammatory Effects
Research has indicated that derivatives of naphthaleneacetic acid exhibit anti-inflammatory and analgesic properties. These compounds can be utilized in treating conditions characterized by inflammation and pain .
Environmental Impact Studies
NAA's role in environmental studies focuses on its effects on plant responses to stress conditions such as drought or salinity. Understanding these interactions can aid in developing stress-resistant plant varieties.
| Stress Condition | Response Without NAA | Response With NAA |
|---|---|---|
| Drought | High mortality | Reduced mortality |
| Salinity | Stunted growth | Improved growth |
作用机制
2-萘乙酸,6-乙酰基- 的作用机制涉及它与特定分子靶标和途径的相互作用。乙酰基可以水解释放乙酸,乙酸可以参与各种生化反应。萘环结构使该化合物能够与酶和受体相互作用,从而可能调节其活性并导致各种生物效应。
类似化合物:
2-萘乙酸: 在第六个位置缺少乙酰基。
1-萘乙酸: 乙酸基连接在萘环的第一个位置。
6-乙酰基-1-萘乙酸: 乙酰基连接在第六个位置,但乙酸基在第一个位置。
独特性: 2-萘乙酸,6-乙酰基- 由于乙酰基和乙酸基的特定位置,具有独特的化学和生物特性。这种独特的结构允许它与分子靶标进行特定相互作用,使其成为研究和工业应用中的一种有价值的化合物。
相似化合物的比较
2-Naphthaleneacetic acid: Lacks the acetyl group at the sixth position.
1-Naphthaleneacetic acid: The acetic acid group is attached to the first position of the naphthalene ring.
6-Acetyl-1-naphthaleneacetic acid: The acetyl group is attached to the sixth position, but the acetic acid group is at the first position.
Uniqueness: 2-Naphthaleneacetic acid, 6-acetyl- is unique due to the specific positioning of the acetyl and acetic acid groups, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
91040-94-7 |
|---|---|
分子式 |
C14H12O3 |
分子量 |
228.24 g/mol |
IUPAC 名称 |
2-(6-acetylnaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C14H12O3/c1-9(15)11-4-5-12-6-10(7-14(16)17)2-3-13(12)8-11/h2-6,8H,7H2,1H3,(H,16,17) |
InChI 键 |
APDGGZHZAXDVQI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















